![molecular formula C21H17N5O2 B2482747 4-Methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 85592-10-5](/img/no-structure.png)

4-Methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

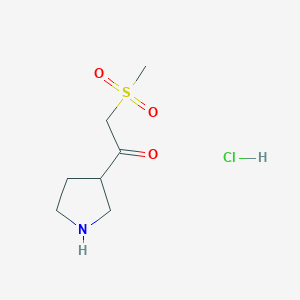

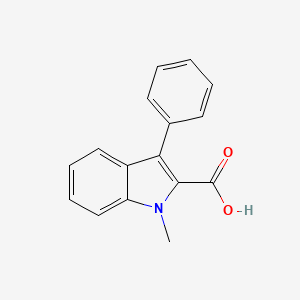

“4-Methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione” is a complex organic compound that likely contains an imidazole core. Imidazole is a five-membered ring system with the general formula C3H4N2, having two double bonds with three carbon and two nitrogen atoms in the 1- and 3- positions . It’s included in many synthetic drug molecules and exhibits various pharmacological activities .

Synthesis Analysis

The synthesis of similar imidazole-based compounds often involves the use of known methods like the Traube xanthine synthesis . This method involves heating in an excess of glacial acetic acid with subsequent cyclization of the intermediate in aqueous NaOH . Alkylation of 3-arylxanthines in DMF in the presence of an equimolar amount of NaHCO3 can occur at the N atom in the 7-position .Molecular Structure Analysis

The molecular structure of imidazole-based compounds is characterized by a five-membered ring system containing three carbon atoms and two nitrogen atoms . The presence of a positive charge on either of two nitrogen atoms allows it to show two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole and its derivatives are known to exhibit a wide range of chemical reactions. They are amphoteric structures that exhibit both acidic and basic character . The deprotonated nitrogen atom in their structure can exhibit ligand behavior and form chelate structures with some metal ions .Physical and Chemical Properties Analysis

Imidazole and its derivatives are highly polar compounds with a dipole moment of 3.61 and are completely soluble in water . They show 2 equivalent tautomeric properties .Scientific Research Applications

Synthetic Chemistry Applications

One significant area of application for this compound is in the synthesis of novel organic molecules. Research has demonstrated its utility in creating new chemical structures through reactions such as the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to novel spiro-linked and imidazoline derivatives. These compounds were characterized by their spectroscopic data and some confirmed through X-ray diffraction, illustrating the compound's versatility in synthetic organic chemistry (Klásek et al., 2010).

Biological Activity

In the realm of biological research, derivatives of this compound have been designed, synthesized, and evaluated for their antitumor activities. A study highlighted the creation of new hybrids showing remarkable broad-spectrum cytotoxic potency against various cancer cell lines, suggesting the potential of these derivatives as antitumor agents. The study also emphasized the role of specific substituents in enhancing cytotoxic activity, underlining the importance of chemical modifications for targeted biological effects (El-Sayed et al., 2018).

Mechanism of Action

While the specific mechanism of action for “4-Methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione” is not available, imidazole and its derivatives are known to show antibacterial activities against various microorganisms . They have been included in many synthetic drug molecules and have found wide use in medicine .

Future Directions

The future directions for “4-Methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione” and similar compounds could involve further exploration of their biological activities and therapeutic potential . Due to the broad range of chemical and biological properties of imidazole, it has become an important synthon in the development of new drugs .

Properties

CAS No. |

85592-10-5 |

|---|---|

Molecular Formula |

C21H17N5O2 |

Molecular Weight |

371.4 |

IUPAC Name |

4-methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C21H17N5O2/c1-13-8-10-15(11-9-13)26-16(14-6-4-3-5-7-14)12-25-17-18(22-20(25)26)24(2)21(28)23-19(17)27/h3-12H,1-2H3,(H,23,27,28) |

InChI Key |

FUSBOARLBOHMJH-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=CC=C5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

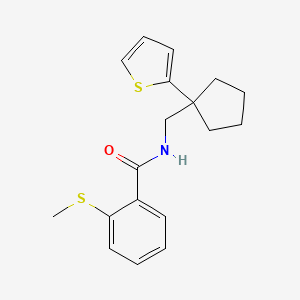

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2482667.png)

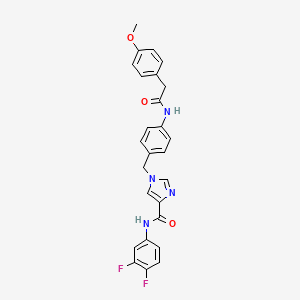

![3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid](/img/structure/B2482675.png)

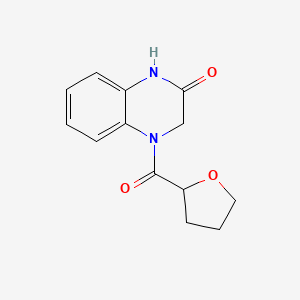

![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2482676.png)

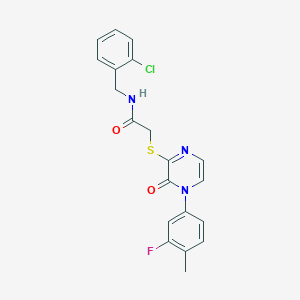

![1,7-Dimethyl-8-[(4-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2482683.png)